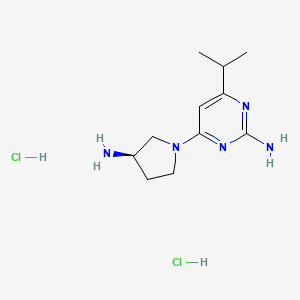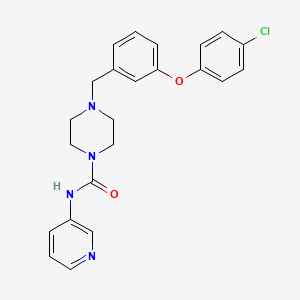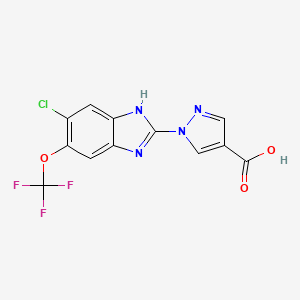
KAG-308
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KAG-308 is a potent, selective, and orally active agonist of the EP4 receptor, a subtype of the prostaglandin E2 receptor . It suppresses colitis and promotes histological mucosal healing, and potently inhibits TNF-α production . KAG-308 shows a Ki and an EC50 of 2.57 nM and 17 nM for the human EP4 receptor, respectively, and is more selective over EP1, EP2, EP3, and IP receptors .
Molecular Structure Analysis
The molecular formula of KAG-308 is C24H30F2N4O3 . Its exact mass is 460.23 and its molecular weight is 460.52 .Chemical Reactions Analysis
KAG-308 is a potent selective and orally active agonist of the EP4 receptor . It suppresses colitis and promotes histological mucosal healing . KAG-308 shows a Ki and EC50 values of 2.57 nM and 17 nM for the human EP4 receptor, respectively .Physical And Chemical Properties Analysis
KAG-308 has a molecular weight of 460.52 and a molecular formula of C24H30F2N4O3 . It appears as a solid, white to light yellow in color .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Ulcerative Colitis and Osteoarthritis
KAG-308 has been identified as an EP4-selective agonist, revealing promising therapeutic potential in the treatment of ulcerative colitis (UC). Its unique properties include anti-inflammatory effects and epithelial regeneration activities. In studies, KAG-308 has demonstrated the ability to suppress the onset of colitis, promote mucosal healing, and even prevent colorectal carcinogenesis, offering a new therapeutic strategy for UC management with a reduced risk of colorectal cancer (Watanabe et al., 2015). Additionally, KAG-308 has shown efficacy in treating osteoarthritis (OA), a prevalent degenerative disease, by inhibiting chondrocyte hypertrophy and reducing TNF secretion, thus suppressing OA development (Murahashi et al., 2019).
Potential in Thermoelectric Materials
Research on monolayer KAgX, a class of novel two-dimensional materials, has revealed their potential in thermoelectric (TE) and photovoltaic (PV) applications. KAG-308, particularly in its KAgSe and KAgS monolayers, demonstrates ultra-low thermal conductivity and excellent electronic transport performance, making it a potential candidate for medium-temperature thermoelectric devices (Zhu et al., 2020).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
1215192-68-9 |
|---|---|
Produktname |
KAG-308 |
Molekularformel |
C24H30F2N4O3 |
Molekulargewicht |
460.5258 |
IUPAC-Name |
4-[(Z)-(1S,5R,6R,7R)-6-[(1E,3R,4R)-3-Hydroxy-4-(m-tolyl)-1-pentenyl]-7-hydroxy-4,4-difluoro-2-oxabicyclo[3.3.0]octan-3-ylidene]-1-(tetrazol-5-yl)butane |
InChI |
InChI=1S/C24H30F2N4O3/c1-14-6-5-7-16(12-14)15(2)18(31)11-10-17-19(32)13-20-23(17)24(25,26)21(33-20)8-3-4-9-22-27-29-30-28-22/h5-8,10-12,15,17-20,23,31-32H,3-4,9,13H2,1-2H3,(H,27,28,29,30)/b11-10+,21-8-/t15-,17+,18-,19-,20+,23-/m1/s1 |
InChI-Schlüssel |
KSELABKNBIUMGG-YGBAREPYSA-N |
SMILES |
FC1(F)/C(O[C@@]2([H])C[C@@H](O)[C@H](/C=C/[C@@H](O)[C@@H](C3=CC=CC(C)=C3)C)[C@@]12[H])=C/CCCC4=NN=NN4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KAG-308; KAG 308; KAG308; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline](/img/structure/B608213.png)




![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)

![3-(Cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608228.png)
![3-(Cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608229.png)
![N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide](/img/structure/B608232.png)
![(r)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone](/img/structure/B608235.png)